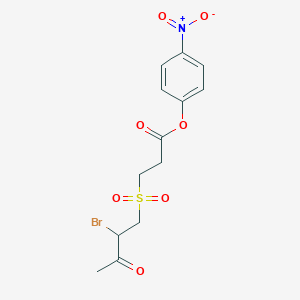
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is an organic compound that features a nitrophenyl group, a brominated oxobutane moiety, and a sulfonyl propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate typically involves multiple steps:
Formation of the 4-nitrophenyl ester: This can be achieved by reacting 4-nitrophenol with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine.
Bromination of the oxobutane moiety: The oxobutane moiety can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate can undergo various types of chemical reactions:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-Aminophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate.
Hydrolysis: 4-Nitrophenol and 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoic acid.
Scientific Research Applications
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and reduction reactions.
Biology: Potential use in the study of enzyme mechanisms, particularly those involving esterases and sulfatases.
Medicine: Investigated for its potential as a prodrug, where the active drug is released upon enzymatic cleavage.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate involves its interaction with nucleophiles and enzymes:
Nucleophilic substitution: The bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion.
Enzymatic cleavage: Esterases and sulfatases can hydrolyze the ester and sulfonyl bonds, respectively, releasing the active components.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: A simpler ester used in similar enzymatic studies.
2-Bromo-3-oxobutanoic acid: Shares the brominated oxobutane moiety but lacks the nitrophenyl and sulfonyl groups.
4-Nitrophenyl sulfonate: Contains the nitrophenyl and sulfonyl groups but lacks the brominated oxobutane moiety.
Uniqueness
4-Nitrophenyl 3-(2-bromo-3-oxobutane-1-sulfonyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry and research applications.
Properties
CAS No. |
58936-00-8 |
|---|---|
Molecular Formula |
C13H14BrNO7S |
Molecular Weight |
408.22 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-(2-bromo-3-oxobutyl)sulfonylpropanoate |
InChI |
InChI=1S/C13H14BrNO7S/c1-9(16)12(14)8-23(20,21)7-6-13(17)22-11-4-2-10(3-5-11)15(18)19/h2-5,12H,6-8H2,1H3 |
InChI Key |
AAQAEDDNSQTMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CS(=O)(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















